Diméthoxybenzènes
Dimethoxybenzenes are a class of organic compounds characterized by the presence of two methoxy (-OCH3) substituents attached to a benzene ring. These substances exhibit diverse chemical properties and find applications across various industries due to their structural versatility.
Structurally, dimethoxybenzenes can exist in three isomeric forms: ortho (1,2-dimethoxybenzene), meta (1,3-dimethoxybenzene), and para (1,4-dimethoxybenzene). The positional isomerism significantly influences their physical properties such as boiling points, melting points, and solubility in polar organic solvents.
From a chemical standpoint, dimethoxybenzenes are highly reactive intermediates. They can undergo substitution reactions, particularly with electrophiles, leading to the formation of further derivatives or products. Due to their stability compared to monomethylated benzenes, they are often used as protective groups in organic synthesis. Additionally, these compounds play crucial roles in pharmaceuticals, dyes, and other specialty chemicals where specific functional group patterns are required.
In summary, dimethoxybenzenes offer a versatile platform for diverse applications, making them indispensable in both academic research and industrial settings.
| Structure | Nom chimique | CAS | Le MF |
|---|---|---|---|
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Benzene, 1,4-bis(bromomethyl)-2,5-dimethoxy- | 50874-27-6 | C10H12Br2O2 |
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Benzene, 1-bromo-2-ethenyl-4,5-dimethoxy- | 5293-43-6 | C10H11BrO2 |
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Cyclohexanecarbonitrile, 1-(3,4-dimethoxyphenyl)-4-oxo- | 51533-65-4 | C15H17NO3 |
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Benzene, 1-ethyl-3,5-dimethoxy- | 51768-56-0 | C10H14O2 |
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Benzene, 4-(2-iodoethyl)-1,2-dimethoxy- | 64728-23-0 | C10H13IO2 |
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Benzene, 1,2-dimethoxy-4-(1-methoxy-2-nitroethyl)- | 57542-90-2 | C11H15NO5 |
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2-Chloro-4,5-dimethoxyaniline | 32829-09-7 | C8H10ClNO2 |
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4-(2-isocyanatoethyl)-1,2-dimethoxybenzene | 35167-81-8 | C11H13NO3 |
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2,4-dimethoxy-1-(2-nitroethenyl)benzene | 37630-19-6 | C10H11NO4 |
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TCS 359 | 301305-73-7 | C18H20N2O4S |
Littérature connexe
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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